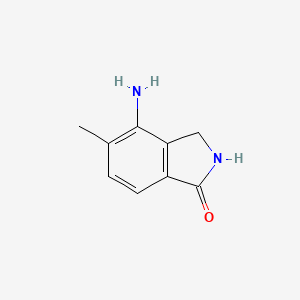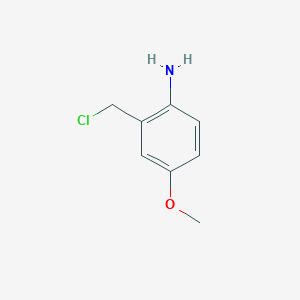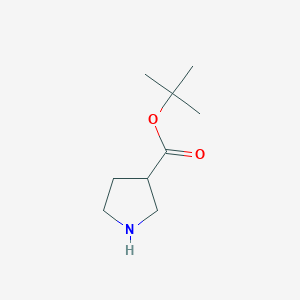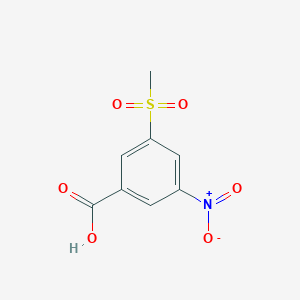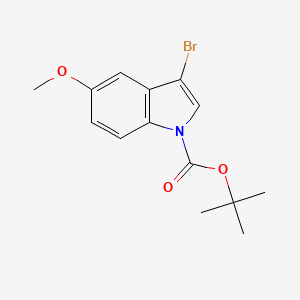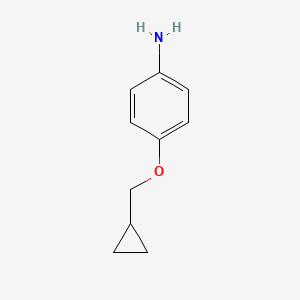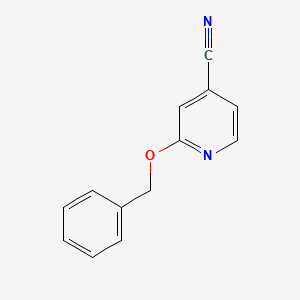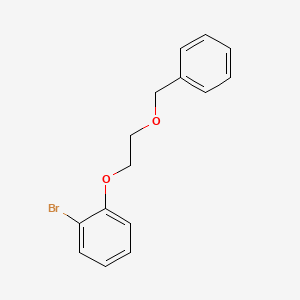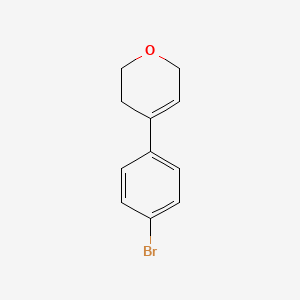![molecular formula C8H7BrO2S B1292102 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide CAS No. 58401-27-7](/img/structure/B1292102.png)
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide
Overview
Description
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide, also known as BSO, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a linear formula of C8H7BrO2S .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been successfully developed via Rh-catalyzed hydrogenation . This process affords various chiral 2,3-dihydrobenzo[ ]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is represented by the formula C8H7BrO2S .Chemical Reactions Analysis
The compound has been used in the synthesis of new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .Physical And Chemical Properties Analysis
The compound exhibits bathochromic shifts in photoabsorption and fluorescence maxima in toluene . The HOMO and LUMO energy levels rise in a certain order, resulting in the bathochromic shift of the photoabsorption band .Scientific Research Applications
Organic Synthesis
The compound is an important synthetic intermediate in the field of organic synthesis . It can be used to create a variety of other compounds, contributing to the development of new materials and pharmaceuticals.
Biologically Active Compounds
The 2,3-dihydro-benzo[b]thiophene 1,1-dioxide motif, which is similar to our compound, is widely distributed in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors .
Selective Estrogen Receptor Modulators
Benzothiophene scaffolds, such as 2,3-dihydroraloxifene, are analogues of raloxifene with selective estrogen receptor modulator activity . This suggests potential applications of our compound in the development of drugs for conditions like osteoporosis and breast cancer.
Dielectric Materials for Organic Thin Film Transistors
Similar compounds, like 2-Bromothiophene, have been used in the synthesis of novel potential dielectric materials for organic thin film transistors . This suggests potential applications of our compound in the field of electronics.
Antimicrobial Agents
Thiophene derivatives have shown inhibitory effects against various organisms . This suggests potential applications of our compound in the development of new antimicrobial agents.
Mechanism of Action
While the exact mechanism of action for this compound is not explicitly stated in the search results, it has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODUVMOQFSMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)
